Methyl 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylate
Overview
Description
Methyl 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylate, also known as Methyl BFPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Biological Inhibition Properties :
- Boztaş et al. (2019) explored the synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety, revealing their inhibitory effects on certain enzymes. The study demonstrated that these derivatives are potent inhibitors of cytosolic carbonic anhydrase I and II isoforms, as well as acetylcholinesterase, which are significant in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Synthetic Applications and Derivative Formation :
- Dulayymi et al. (1996) highlighted the value of Methyl 1,1,2-tribromocyclopropanecarboxylate, a related compound, as an intermediate for synthesizing cyclopropene and cyclopropene synthons. This research underscores the importance of such compounds in synthetic organic chemistry, offering pathways to various structurally intriguing and potentially bioactive compounds (Dulayymi et al., 1996).
- Zhou et al. (2021) developed a synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, showcasing the versatility of cyclopropane carboxylate compounds in synthesis. The methodology involved multi-step nucleophilic substitution reactions and ester hydrolysis, emphasizing the potential of these compounds in diverse synthetic applications (Zhou et al., 2021).
Structural and Mechanistic Insights :
- Korp et al. (1983) determined the structures of related cyclopropene carboxylic acids, providing valuable information about their conformation and structural characteristics. This information is crucial for understanding the reactivity and interaction of these compounds in various chemical and biological contexts (Korp et al., 1983).
properties
IUPAC Name |
methyl 1-(3-bromo-5-fluorophenyl)cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO2/c1-15-10(14)11(2-3-11)7-4-8(12)6-9(13)5-7/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCKPPXXLUSYAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC(=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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